2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative featuring a 4-fluorobenzenesulfonyl group at the 3-position, a methoxy substituent at the 6-position of the quinoline ring, and an N-(3-methoxyphenyl)acetamide side chain (Fig. 1). The 6-methoxy group may influence solubility and steric interactions, while the 3-methoxyphenyl acetamide tail contributes to hydrogen-bonding capabilities and aromatic stacking interactions.
Key structural attributes:
- Quinoline core: Provides a planar aromatic system for π-π interactions.
- 4-Fluorobenzenesulfonyl group: Enhances electrophilicity and resistance to oxidative metabolism.
- 6-Methoxy substituent: Modulates electron density and steric bulk.
- N-(3-methoxyphenyl)acetamide: Offers polarizability and hydrogen-bond donor/acceptor sites.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-18-5-3-4-17(12-18)27-24(29)15-28-14-23(35(31,32)20-9-6-16(26)7-10-20)25(30)21-13-19(34-2)8-11-22(21)28/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSALCWZIBWJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorobenzenesulfonyl group and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, methoxy aniline, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the quinoline ring, sulfonyl groups, and acetamide side chains. These variations significantly impact physicochemical properties, binding affinities, and pharmacokinetic profiles. Below is a detailed comparison based on available
Table 1: Structural and Functional Comparison of Quinoline-Based Acetamides
Substituent Effects on Pharmacokinetics
- Fluorine vs. Chlorine in sulfonyl groups: The target compound’s 4-fluorobenzenesulfonyl group offers stronger electron-withdrawing effects and smaller steric bulk compared to the 4-chloro analog . This may improve membrane permeability and reduce metabolic degradation.
- Methoxy vs.
- Aromatic vs. aliphatic acetamide tails: The N-(3-methoxyphenyl) group in the target compound supports π-π stacking in protein binding sites, unlike the aliphatic 3-methoxypropyl group in , which may favor flexible interactions.
Crystallographic and Conformational Insights
Crystal structure refinements using SHELXL (e.g., ) reveal that sulfonyl-containing quinolines often adopt planar conformations stabilized by intramolecular hydrogen bonds (e.g., C–H···O interactions). For example, in , similar compounds exhibit hydrogen-bonded networks involving sulfonyl oxygen and acetamide groups, suggesting a role in stabilizing active conformations.
Biological Activity
2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core with multiple functional groups, including a fluorobenzenesulfonyl group and a methoxyphenyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 437.49 g/mol. The unique structural components contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H23FN2O5S |
| Molecular Weight | 437.49 g/mol |
| CAS Number | 872205-70-4 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has indicated that compounds within the quinoline class exhibit significant anticancer properties. Studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines. For instance, one study demonstrated that quinoline derivatives effectively induced apoptosis in breast cancer cells through the mitochondrial pathway, highlighting their potential as chemotherapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This mechanism suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has been documented extensively. Specifically, compounds similar to this compound have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This property underscores its potential as an antibiotic agent.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and inflammatory pathways.
- DNA Interaction : The compound can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a related quinoline derivative on human lung cancer cells. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound for 48 hours .
Study 2: Anti-inflammatory Response
In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in IL-6 levels compared to untreated controls, suggesting effective modulation of inflammatory responses .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this acetamide derivative likely involves multi-step reactions, including sulfonylation, cyclization, and amide coupling. Key steps include:
- Sulfonylation : Introducing the 4-fluorobenzenesulfonyl group to the quinoline core under controlled pH and temperature to avoid side reactions.
- Amide coupling : Using coupling agents like DCC or EDCI in DMF to link the quinoline intermediate to the 3-methoxyphenylacetamide moiety .
- Optimization : Employ statistical design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading, reaction time) that influence yield. For example, fractional factorial designs can reduce experimental runs while maximizing data quality .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR : Use - and -NMR to confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for ), fluorobenzenesulfonyl protons (aromatic splitting patterns), and acetamide carbonyl signals (δ ~168–170 ppm for ) .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight and fragmentation patterns, particularly for the sulfonyl and quinoline moieties .
- X-ray Crystallography : If crystals are obtainable, this method resolves stereochemical ambiguities in the dihydroquinoline ring .
Q. How can purity be ensured during purification, and what solvents are optimal for recrystallization?
- Chromatography : Use gradient silica gel column chromatography with dichloromethane/methanol mixtures to separate polar byproducts (e.g., unreacted sulfonyl chloride intermediates) .
- Recrystallization : Test solvent pairs like ethyl acetate/hexane or DMSO/water. The methoxy and sulfonyl groups may enhance solubility in polar aprotic solvents, requiring careful solvent selection to avoid oiling out .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what parameters should be prioritized?
- In Silico Tools : Apply quantum chemical calculations (e.g., DFT) to estimate logP (lipophilicity) and pKa, which influence membrane permeability. Software like Gaussian or ORCA can model electron distribution in the fluorobenzenesulfonyl group, affecting metabolic stability .
- ADME Prediction : Use platforms like SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration. The compound’s sulfonamide moiety may pose renal toxicity risks, requiring further validation .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time). For example, conflicting IC values in kinase inhibition assays may arise from variable ATP concentrations .
- Dose-Response Curves : Use nonlinear regression models to compare Hill slopes and maximal efficacy across studies. Statistical tools like Grubbs’ test can identify outliers in replicate experiments .
Q. How can reaction mechanisms for sulfonylation and cyclization steps be elucidated experimentally?
- Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS. For instance, track the disappearance of the quinoline precursor’s amine group during sulfonylation .
- Isotopic Labeling : Introduce -labeled water or -labeled carbonyl groups to trace oxygen incorporation during cyclization, clarifying whether the 4-oxo group forms via oxidation or intramolecular rearrangement .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via HPLC-PDA and correlate with structural vulnerabilities (e.g., hydrolysis of the acetamide bond) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly. Use Arrhenius plots to extrapolate shelf-life predictions .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Solvent Screening : Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) rather than pure buffers. The compound’s methoxy groups may enhance solubility in simulated intestinal fluids, which in silico models often underestimate .
- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents. For example, the fluorobenzenesulfonyl group increases polarity, favoring solvents with high δ values like DMSO .
Q. What advanced techniques validate the compound’s target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in the presence of the compound to confirm binding .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (k/k) between the compound and purified target proteins, providing mechanistic insights into inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
